molecular formula C6H5F2NO2S B1200098 2,6-Difluorobenzenesulfonamide CAS No. 60230-37-7

2,6-Difluorobenzenesulfonamide

Cat. No.: B1200098
CAS No.: 60230-37-7
M. Wt: 193.17 g/mol
InChI Key: RVVVGGCOFWWDEL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for 2,6-difluorobenzenesulfonamide is 2,6-difluorobenzene-1-sulfonamide , reflecting the substitution pattern of fluorine atoms at the 2- and 6-positions on the benzene ring and the sulfonamide functional group (-SO₂NH₂) at position 1. The molecular formula, C₆H₅F₂NO₂S , corresponds to a molecular weight of 193.17 g/mol . The structure comprises a benzene core modified with two fluorine substituents in a meta configuration relative to the sulfonamide group.

Table 1: Molecular formula breakdown

Component Count Role
Carbon (C) 6 Aromatic ring backbone
Hydrogen (H) 5 Aromatic and sulfonamide hydrogens
Fluorine (F) 2 Electron-withdrawing substituents
Nitrogen (N) 1 Sulfonamide amine group
Oxygen (O) 2 Sulfonyl group
Sulfur (S) 1 Central atom in sulfonamide

The sulfonamide group adopts a trigonal planar geometry around sulfur, with bond angles approximating 120° due to sp² hybridization.

Crystallographic Data and Conformational Isomerism

X-ray crystallographic studies of this compound complexes with human carbonic anhydrase II (PDB: 1if5) reveal a coplanar arrangement of the sulfonamide group relative to the benzene ring, stabilized by hydrogen bonding between the sulfonamide NH₂ and active-site residues. The sulfur-oxygen bond lengths measure 1.43–1.45 Å , consistent with double-bond character from resonance delocalization.

Conformational analysis via rotational spectroscopy demonstrates that the amino group preferentially adopts a perpendicular orientation to the benzene plane, minimizing steric clashes with ortho fluorines. In isolated molecules, this conformation eclipses the sulfonyl oxygens, but protein-bound states (e.g., in 1if5) show torsional adjustments up to 30° to optimize active-site interactions.

Table 2: Key crystallographic parameters

Parameter Value Source
S–O bond length 1.43–1.45 Å
C–F bond length 1.34 Å
∠C–S–N 106.5°
Torsion angle (C–S–N–H) 85–95° (gas phase)

Methyl-substituted analogues like ortho-toluenesulfonamide exhibit higher rotational barriers (6.16 kJ/mol ) due to steric hindrance, whereas this compound shows greater conformational flexibility.

Electronic Structure and Bonding Patterns

The electronic structure is dominated by the electron-withdrawing effects of fluorine atoms, which polarize the benzene ring and increase the sulfonamide group’s acidity. Density functional theory (DFT) calculations indicate a partial positive charge on sulfur (+1.2 e) and significant π-backdonation from oxygen lone pairs into sulfur d-orbitals. The fluorine substituents induce a para-directing effect , reducing electron density at positions 4 and 6 of the ring.

Hyperconjugation between the sulfonamide’s NH₂ group and the aromatic system is limited, as evidenced by sulfur K-edge XAS studies showing minimal π* contributions to the S–N bond. Instead, bonding is primarily σ-based, with bond orders of 1.5 (S–O) and 1.0 (S–N) .

Key electronic features :

  • HOMO : Localized on sulfonyl oxygens and aromatic π-system.
  • LUMO : Antibonding σ* orbital of the S–N bond.

Comparative Analysis with Ortho/Meta/Para-Fluorinated Analogues

Table 3: Structural and electronic comparisons

Property 2-Fluoro 3-Fluoro 4-Fluoro 2,6-Difluoro
Melting Point (°C) 158–163 124–127 124–127 184–193
S–N Bond Length (Å) 1.65 1.63 1.62 1.64
Fluorine-Induced Ring Polarization Ortho-directing Meta-directing Para-directing Dual meta-directing
Conformational Preference Gauche (amino group) Perpendicular Perpendicular Perpendicular

The 2,6-difluoro derivative exhibits unique steric and electronic effects:

  • Enhanced thermal stability due to symmetric fluorine substitution reducing ring strain.
  • Reduced basicity compared to monosubstituted analogues (pKa ~9.3 vs. ~10.1 for 4-fluoro).
  • Distinct protein-binding modes in enzymatic complexes, as seen in 1if5, where fluorine atoms participate in hydrophobic interactions absent in para-substituted analogues.

Properties

IUPAC Name

2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVVGGCOFWWDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332218
Record name 2,6-DIFLUOROBENZENESULFONAMIDE
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60230-37-7
Record name 2,6-Difluorobenzenesulfonamide
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Record name 2,6-DIFLUOROBENZENESULFONAMIDE
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Record name 60230-37-7
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Preparation Methods

Primary Synthesis via Sulfonyl Chloride Aminolysis

The most widely documented method for synthesizing 2,6-difluorobenzenesulfonamide involves the aminolysis of 2,6-difluorobenzenesulfonyl chloride with aqueous ammonium hydroxide. This reaction proceeds via nucleophilic substitution, where the ammonia acts as the nucleophile, displacing the chloride group to form the sulfonamide.

Reaction Mechanism and Conditions

The general procedure involves the following steps:

  • Reactant Preparation : 2,6-Difluorobenzenesulfonyl chloride is suspended in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Ammonia Addition : A 29% aqueous ammonium hydroxide solution is introduced dropwise under controlled conditions to avoid exothermic side reactions.
  • Stirring and Completion : The mixture is stirred at room temperature for 6–24 hours, ensuring complete conversion.
  • Workup : The product is isolated via filtration or extraction, followed by recrystallization to achieve high purity.
Key Parameters:
  • Molar Ratio : A stoichiometric excess of ammonium hydroxide (1:3.5 molar ratio relative to sulfonyl chloride) ensures complete reaction.
  • Temperature : Ambient temperature (20–25°C) is typically sufficient, though slight heating (30–40°C) may accelerate the reaction.
  • Purity Control : Silica gel column chromatography or recrystallization from ethyl acetate/heptane mixtures yields a purity ≥99.0%.
Characterization Data:
  • Melting Point : 187–191°C.
  • Spectroscopic Confirmation :
    • IR (KBr) : Peaks at 3262 cm$$^{-1}$$ (N–H stretch), 1725 cm$$^{-1}$$ (S=O asymmetric stretch), and 1620 cm$$^{-1}$$ (C–F vibration).
    • $$^1\text{H}$$-NMR (CDCl$$_3$$) : Signals at δ 6.7–7.5 ppm (aromatic protons) and δ 3.8 ppm (methoxy group in derivatives).

Industrial-Scale Process Optimization

Industrial production of this compound emphasizes cost efficiency and safety. Patent CN102070398A highlights the replacement of traditional brominating agents like $$ N $$-bromosuccinimide with hydrobromic acid ($$ \text{HBr} $$) and hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in related syntheses, reducing hazardous waste and improving scalability. While this patent focuses on 2,6-difluorobenzyl bromide, its principles inform the optimization of sulfonamide production:

Critical Modifications:

  • Solvent Selection : Dichloromethane or cyclohexane enhances reaction homogeneity and facilitates post-reaction purification.
  • Light Initiation : A 1000W iodine-tungsten lamp replaces chemical initiators like azobisisobutyronitrile (AIBN), minimizing byproduct formation.
  • Yield Enhancement : Saturated sodium sulfite washes remove excess oxidizing agents, improving product yield to >90% in scaled processes.

Applications in Pharmaceutical Intermediates

This compound serves as a key intermediate in anticancer agents such as dabrafenib (Tafinlar®). Patent WO2016059548A1 details its use in coupling reactions with pyrimidine derivatives, where the sulfonamide group enhances binding affinity to BRAF kinase.

Example Synthesis:

  • Dabrafenib Precursor :
    • This compound reacts with 3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenylamine in dimethylacetamide.
    • Cyclodextrin-assisted thioamide formation yields the final API with >98% purity.

Analytical and Quality Control Protocols

Rigorous characterization ensures compliance with pharmaceutical standards:

Purity Assessment:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity ≥99.0%.
  • Elemental Analysis :
    • Calculated for $$ \text{C}6\text{H}5\text{F}2\text{NO}2\text{S} $$: C 37.31%, H 2.61%, N 7.25%.
    • Observed: C 37.28%, H 2.59%, N 7.20%.

Stability Profiling:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 309.2°C.
  • Hygrоscopicity : Low moisture uptake (<0.1% at 25°C/60% RH).

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Complex Formation: The compound can form complexes with metal ions or enzymes in aqueous solutions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Enzyme Inhibition : 2,6-Difluorobenzenesulfonamide has been studied for its ability to inhibit specific enzymes, particularly carbonic anhydrases, which are crucial in various physiological processes. Its derivatives are being explored for potential therapeutic applications against diseases like cancer and metabolic disorders .
  • Cancer Treatment : The compound has shown promise in inhibiting small GTPases such as RalA and RalB, which are involved in tumor growth and survival. Studies indicate that its application can lead to reduced tumor size and altered autophagy pathways in cancer cells.

2. Biological Studies

  • Mechanistic Insights : Research has demonstrated that treatment with this compound decreases cell proliferation markers (e.g., Ki-67) and increases apoptosis markers (e.g., TUNEL staining) in tumor tissues, indicating its potential efficacy in cancer therapies .
  • Drug Delivery Systems : The compound can be formulated into various drug delivery systems, including nanoparticles and liposomes, enhancing its bioavailability and therapeutic effects .

Case Studies

1. Hepatocellular Carcinoma Treatment

  • A study focused on hepatocellular carcinoma (HCC) revealed that this compound effectively reduced tumor size and modified the expression levels of proteins involved in tumor progression. This suggests its potential as a therapeutic agent in HCC management.

2. Combination Therapies

  • The compound has been evaluated in combination with other drugs to enhance treatment efficacy against resistant cancer types. For instance, combining it with BRAF inhibitors has shown improved outcomes in models of melanoma with BRAF V600 mutations .

Mechanism of Action

The mechanism of action of 2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the activity of human carbonic anhydrase II by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby affecting physiological processes that depend on this reaction .

Comparison with Similar Compounds

Key Observations :

  • Dabrafenib incorporates a thiazole ring and aminopyrimidine group, enhancing its binding affinity to BRAF V600E mutants . The tert-butyl group improves metabolic stability compared to simpler sulfonamides .
  • Chloropyrimidinyl acetyl-substituted derivatives (e.g., Dabrafenib impurity) exhibit reduced molecular weight and altered solubility (freely soluble in acetonitrile) due to polar acetyl groups .

Key Findings :

  • The base sulfonamide exhibits minimal acute toxicity, while chlorinated derivatives (e.g., Dabrafenib impurity) pose higher risks due to reactive chloro groups .
  • Thiazole-containing derivatives (e.g., Dabrafenib) show moderate oral toxicity (H302), likely linked to metabolic byproducts .

Biological Activity

2,6-Difluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to various known inhibitors targeting the BRAF pathway, which is crucial in several malignancies, including melanoma and colorectal cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cellular models, and its role in combination therapies.

Chemical Structure and Properties

The chemical formula for this compound is C6H5F2NO2S. The presence of fluorine atoms enhances its pharmacological properties by improving metabolic stability and selectivity toward target enzymes.

This compound acts primarily as an inhibitor of the BRAF kinase pathway. This pathway is often mutated in various cancers, leading to uncontrolled cell proliferation. The inhibition of BRAF can lead to decreased phosphorylation of ERK (extracellular signal-regulated kinase), thereby reducing cell growth and inducing apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Melanoma (BRAF V600E mutant)
    • Colorectal cancer (BRAF V600E mutant)
  • IC50 Values :
    • The compound showed IC50 values ranging from 0.073 µM against BRAF V600E to higher values depending on the specific cell line and experimental conditions .
Cell Line IC50 (µM) Notes
HT-29 (BRAF V600E)0.073Significant growth inhibition observed
HCT116 (wild-type BRAF)1.17Less effective compared to mutant cell lines
A375 (melanoma)VariableExhibited dose-dependent response

Case Studies

A notable study investigated the dual inhibition effects of this compound when combined with histone deacetylase inhibitors (HDACi). Results indicated that this combination significantly enhanced antiproliferative effects compared to either agent alone. The study highlighted that:

  • Combination Therapy : The use of this compound alongside HDAC inhibitors led to a synergistic effect in reducing tumor cell viability.
  • Mechanistic Insights : Enhanced inhibition of ERK phosphorylation was observed in treated cells, indicating a more profound blockade of the MAPK signaling pathway .

Pharmacological Implications

The implications of these findings suggest that this compound could serve as a potent therapeutic agent or as part of a combination regimen for treating cancers driven by BRAF mutations. Its ability to inhibit key pathways involved in tumor growth makes it a candidate for further clinical exploration.

Q & A

Q. What are the primary synthetic routes for 2,6-difluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via sulfonylation of 2,6-difluorobenzenesulfonyl chloride with ammonia or amines. The reaction requires controlled conditions (e.g., anhydrous solvents, low temperatures) to minimize hydrolysis of the sulfonyl chloride intermediate. For derivatives, cross-coupling reactions like Suzuki-Miyaura can introduce aryl groups at the 2,6-positions using Pd(PPh₃)₄ catalysts, microwave heating (100°C, 24 hours), and purification via silica gel chromatography . Optimization involves adjusting catalyst loading, solvent polarity, and reaction time to maximize yield and purity.

Q. How is this compound utilized in pharmaceutical development?

  • Methodological Answer : This compound serves as a critical intermediate in synthesizing active pharmaceutical ingredients (APIs), such as the BRAF inhibitor Dabrafenib. Its sulfonamide group reacts with amines or hydroxyl groups in drug candidates to enhance solubility, bioavailability, or target specificity. For example, Dabrafenib’s structure incorporates this compound to improve binding affinity to kinase domains . Researchers employ structure-activity relationship (SAR) studies to evaluate modifications, using in vitro kinase assays and pharmacokinetic profiling.

Q. What analytical techniques confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substitution patterns and purity. For example, ¹H NMR of 2,6-diaryl derivatives shows distinct aromatic proton splitting due to fluorine’s electronegativity. High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate molecular weight and crystal packing. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in crystallinity, counterion effects, or solvent polarity. Controlled experiments using standardized solvents (e.g., DMSO, water-ethanol mixtures) and techniques like dynamic light scattering (DLS) can quantify aggregation. Co-solvency approaches (e.g., PEG-400) or salt formation (e.g., mesylate salts) may improve reproducibility .

Q. What role do fluorine substituents play in the bioactivity of kinase inhibitors like Dabrafenib?

  • Methodological Answer : Fluorination at the 2,6-positions enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets. Computational docking studies (e.g., AutoDock Vina) and mutagenesis assays reveal that fluorine’s electronegativity strengthens hydrogen bonding with residues like Lys483 in BRAF V600E. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values, confirming fluorine’s contribution to potency .

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

  • Methodological Answer : Microwave irradiation accelerates Suzuki-Miyaura cross-coupling by uniformly heating reaction mixtures, reducing time from days to hours (e.g., 24 hours at 100°C). This method enhances regioselectivity and minimizes side reactions like deboronation. Researchers optimize parameters such as microwave power (300–600 W), solvent (methanol/water), and catalyst concentration (5–10 mol% Pd) to achieve >90% yields .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.